5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with isopropylamine to form the intermediate, which is then reacted with thiocarbonyl compounds under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The purification process often involves recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Another pyrazole derivative with similar structural features.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole core but different substituents
Uniqueness
5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10ClN5S |
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Molecular Weight |
243.72 g/mol |
IUPAC Name |
5-[2-(4-chloropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H10ClN5S/c1-8(2,6-12-13-7(10)15-6)14-4-5(9)3-11-14/h3-4H,1-2H3,(H2,10,13) |
InChI Key |
WWSJWVIOVJPBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=C(S1)N)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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